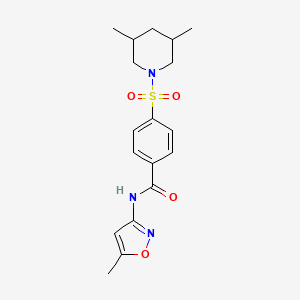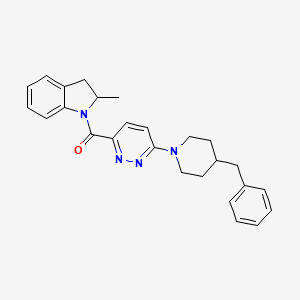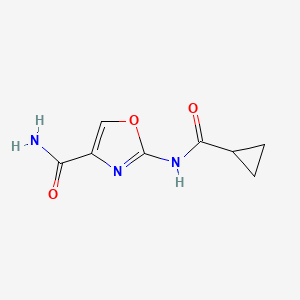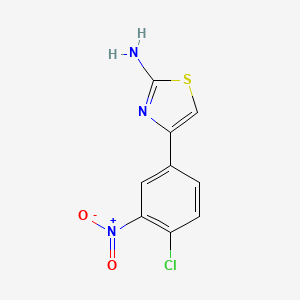
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, a sulfonyl group attached to a dimethylpiperidin-1-yl group, and a benzamide group. The exact structure would need to be confirmed through a structure search.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Novel Benzenesulfonamide Derivatives : Research by Fahim and Shalaby (2019) focused on synthesizing various benzenesulfonamide derivatives, including compounds similar to the one . These compounds showed promising antitumor activity against certain cell lines and were subject to comprehensive theoretical and experimental studies, including molecular docking and density functional theory (DFT) calculations. This highlights the compound's relevance in cancer research and drug design (Fahim & Shalaby, 2019).
Pharmacological Applications
- Class III Antiarrhythmic Activity : Ellingboe et al. (1992) described the synthesis and antiarrhythmic activity of a series of compounds including 4-[(methylsulfonyl)amino]benzamides and sulfonamides. These compounds demonstrated potent Class III activity and were devoid of effects on conduction, suggesting their potential in treating arrhythmias (Ellingboe et al., 1992).
Molecular Interaction Studies
- Inhibition of Carbonic Anhydrases : A study by Ulus et al. (2016) explored the inhibition effects of novel acridine-acetazolamide conjugates, including derivatives of 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, on human carbonic anhydrase isoforms. These compounds showed inhibition in low micromolar and nanomolar ranges, which is significant for understanding interactions with enzymes (Ulus et al., 2016).
Environmental and Chemical Transformations
- Transformation Products in Environmental Samples : Nödler et al. (2012) investigated the abiotic formation of transformation products of sulfamethoxazole (SMX) under denitrifying conditions. They synthesized compounds like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide and explored their presence in environmental samples, offering insights into the environmental fate of sulfonamide drugs (Nödler et al., 2012).
Antimicrobial Applications
- Antimicrobial Activity of Sulfonamide Derivatives : Ghorab et al. (2017) synthesized a series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, showing interesting antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Wirkmechanismus
The mechanism of action of DS-7300a involves antagonism of the voltage-gated sodium channels. This could potentially affect the electrical activity of cells, such as neurons, that rely on these channels for function.
Zukünftige Richtungen
Isoxazole derivatives, including this compound, have shown promise in regulating immune functions . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations . The future directions for this compound could involve further exploration of its potential therapeutic applications, particularly in the context of diseases that involve voltage-gated sodium channels.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-8-13(2)11-21(10-12)26(23,24)16-6-4-15(5-7-16)18(22)19-17-9-14(3)25-20-17/h4-7,9,12-13H,8,10-11H2,1-3H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKCTPSGSBGYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2379690.png)

![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide](/img/structure/B2379693.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2379698.png)

![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)


![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)